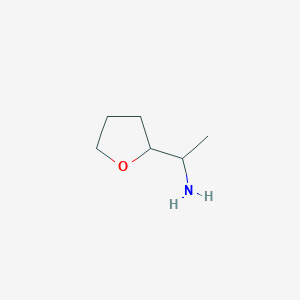

1-Tetrahydrofuran-2-ylethanamine

Descripción

Contextualization within Heterocyclic Amines Research

Heterocyclic amines are a broad class of organic compounds that feature at least one heterocyclic ring, containing atoms of at least two different elements, and an amine group. wikipedia.org This structural motif is a cornerstone in medicinal chemistry, with over 85% of biologically active chemical entities containing a heterocycle. nih.gov The prevalence of heterocyclic structures in nature, from vitamins like niacin (Vitamin B3) and thiamine (B1217682) (Vitamin B1) to the nucleobases that form DNA and RNA, underscores their fundamental role in biological processes. wikipedia.org

Research into heterocyclic amines is vast and multifaceted. Scientists explore these compounds for their potential as therapeutic agents, with many drugs containing heterocyclic amine cores. nih.govmedchemexpress.com The development of new synthetic methodologies to create diverse and functionalized heterocycles is a significant area of focus, often driven by the need for novel drug candidates. nih.govacs.org 1-Tetrahydrofuran-2-ylethanamine, with its tetrahydrofuran (B95107) ring (an oxygen-containing heterocycle) and a primary amine group, fits squarely within this important class of molecules. Its study is part of the broader effort to expand the chemical space of drug-like molecules and to understand how the combination of a heterocyclic scaffold and an amine functional group can influence biological activity and chemical properties. nih.gov

Academic Significance of Tetrahydrofuran-Based Chiral Amines

The academic significance of tetrahydrofuran-based chiral amines stems from the convergence of two highly important molecular features in organic synthesis and medicinal chemistry: the tetrahydrofuran core and the chiral amine moiety.

The tetrahydrofuran ring is a privileged structure found in a wide array of natural products and biologically active molecules, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a diverse range of biological activities. nih.gov The stereoselective synthesis of substituted tetrahydrofurans is a significant challenge and a highly active area of research. nih.govorganic-chemistry.org

Simultaneously, chiral amines are indispensable tools in asymmetric synthesis. sigmaaldrich.comnih.gov They are widely used as chiral auxiliaries, resolving agents for racemic mixtures, and as foundational building blocks for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and natural products. researchgate.netresearchgate.net Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their importance. nih.gov The development of efficient methods for synthesizing chiral amines, such as asymmetric hydrogenation and reductive amination, is a major focus of contemporary organic chemistry. nih.govresearchgate.netacs.org

Consequently, tetrahydrofuran-based chiral amines like the stereoisomers of this compound represent valuable building blocks. They combine the desirable structural features of the tetrahydrofuran motif with the synthetic utility of a chiral amine. This makes them attractive intermediates for the synthesis of complex, optically active target molecules, particularly in the field of pharmaceutical development where precise three-dimensional structures are often crucial for biological function. caymanchem.com

Scope of Research Endeavors Pertaining to the Compound

Research pertaining to this compound and its derivatives primarily revolves around their utility as synthetic intermediates. caymanchem.com The molecule itself is not typically the final target of synthesis but rather a component to be incorporated into larger, more complex structures.

The available literature and chemical supplier information indicate that various stereoisomers and salt forms of 1-(Tetrahydrofuran-2-yl)ethanamine are subjects of synthetic interest. For instance, chiral versions such as (S)-1-(Tetrahydrofuran-2-yl)ethanamine are used in asymmetric synthesis, where the defined stereochemistry at the carbon bearing the amine group can be used to control the stereochemical outcome of subsequent reactions. chemicalbook.combldpharm.combldpharm.com

The research scope includes:

Development of Synthetic Routes: The creation of efficient and stereoselective methods to produce different isomers of this compound is an implicit area of research, as these compounds serve as building blocks.

Application in Medicinal Chemistry: The primary research application appears to be in the synthesis of novel compounds for pharmaceutical research. caymanchem.com The tetrahydrofuran amine structure can be found in more complex molecules designed as potential therapeutic agents. For example, it can be a fragment in molecules like (Pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine, which are investigated in drug discovery programs. sigmaaldrich.com

Building Block for Complex Molecules: The amine group provides a reactive handle for a variety of chemical transformations, such as amide bond formation, reductive amination, and participation in the construction of larger heterocyclic systems. medchemexpress.com This makes this compound a versatile starting material for creating libraries of compounds for screening purposes.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(oxolan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDLTPMUGXTIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92071-57-3 | |

| Record name | 1-(oxolan-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Tetrahydrofuran 2 Ylethanamine and Its Analogs

Strategic Approaches to Tetrahydrofuran (B95107) Ring Formation and Functionalization

The construction of the tetrahydrofuran ring is a critical step in the synthesis of 1-Tetrahydrofuran-2-ylethanamine. This is often achieved through cyclization reactions, followed by the introduction of the necessary functional groups for amine incorporation.

Cyclization Reactions for the Tetrahydrofuran Moiety

A variety of cyclization strategies are employed for the synthesis of the tetrahydrofuran ring, a structural motif present in numerous natural products. wikipedia.org These methods include intramolecular Williamson ether synthesis, acid-catalyzed cyclization of diols, and various metal-catalyzed reactions.

One common approach involves the intramolecular SN2 reaction of a hydroxyl nucleophile with a leaving group, such as a halide or sulfonate, on the same molecule. nih.gov This method is a cornerstone in the formation of cyclic ethers. nih.gov Additionally, radical cyclizations of appropriately substituted precursors can also yield the tetrahydrofuran ring structure. rsc.org For instance, visible-light-mediated deoxygenation of monoallylated 1,2-diols can initiate a radical cascade that results in the formation of a tetrahydrofuran ring. nih.gov

Other notable methods include:

Reductive cyclization of 1,6-enynes: Catalyzed by iron complexes, this reaction provides access to substituted tetrahydrofurans. organic-chemistry.org

Palladium-catalyzed cyclization of alkynols: This method offers a divergent route to oxygen-containing heterocycles. organic-chemistry.org

(3 + 2)-Annulation: The reaction of quaternary donor site cyclopropanes with aldehydes, catalyzed by Lewis acids like Sn(OTf)₂, can produce highly substituted tetrahydrofurans. organic-chemistry.org

Oxidative cyclization of 1,5-dienes: Ruthenium-catalyzed oxidative cyclization is an efficient method for preparing cis-2,5-disubstituted tetrahydrofurans. researchgate.net

Interactive Data Table: Comparison of Tetrahydrofuran Ring Formation Methods

| Method | Key Features | Catalyst/Reagent | Starting Materials |

|---|---|---|---|

| Intramolecular SN2 | Classical and widely used. nih.gov | Base | Haloalcohols, sulfonate esters of diols |

| Radical Cyclization | Forms C-C bonds during cyclization. rsc.org | Visible light, photocatalyst | Monoallylated 1,2-diols |

| Reductive Cyclization | Utilizes enynes for ring formation. organic-chemistry.org | FeCl₂, diethylzinc, MgBr₂ | N- or O-tethered 1,6-enynes |

| Palladium-Catalyzed Cyclization | Divergent synthesis of oxygen heterocycles. organic-chemistry.org | Palladium catalyst | Alkynols |

| (3 + 2)-Annulation | Forms highly substituted THFs. organic-chemistry.org | Sn(OTf)₂, SnCl₄, or Hf(OTf)₄ | Quaternary donor site cyclopropanes, aldehydes |

| Oxidative Cyclization | High diastereoselectivity for cis products. researchgate.net | Ruthenium(III) chloride, NaIO₄ | 1,5-dienes |

Post-Cyclization Functionalization for Amine Introduction

Once the tetrahydrofuran ring is formed, the next step is to introduce the aminoethyl group. This can be achieved through various functional group transformations. A common strategy involves the introduction of a two-carbon chain at the 2-position of the tetrahydrofuran ring, which is then converted to an amine.

For example, a 2-substituted tetrahydrofuran bearing a leaving group can undergo nucleophilic substitution with a cyanide source to introduce a cyanomethyl group. Subsequent reduction of the nitrile to a primary amine yields the desired 2-(aminoethyl)tetrahydrofuran. One documented synthesis of (S)-2-(Tetrahydrofuran-2-yl)ethan-1-amine involves the reaction of 2-tetrahydrofuran-2-ylacetonitrile with hydrogen in the presence of a catalyst.

Alternatively, a 2-acetyltetrahydrofuran can be synthesized, which can then be converted to the amine via reductive amination or other standard methods for amine synthesis from ketones.

Direct Amination Techniques and Precursors

Direct amination methods offer a more streamlined approach to the synthesis of this compound by introducing the nitrogen atom earlier in the synthetic sequence. One such method involves the ring-opening of tetrahydrofuran itself. For instance, primary aromatic amines can react with peroxidic tetrahydrofuran in the presence of a palladium on carbon catalyst and hydrogen to yield 4-N-arylamino-1-butanols. nih.gov While this provides a butanol derivative, it demonstrates a pathway for C-N bond formation via THF ring opening.

A more direct route to THF-derived amines involves the reductive amination of furan-derived ketones. scispace.comresearchgate.net These furan precursors can be catalytically hydrogenated to the corresponding tetrahydrofuran derivatives. scispace.comresearchgate.net This approach is particularly attractive as furan compounds are often derivable from biomass. researchgate.net

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. organic-chemistry.org This strategy is highly applicable to the synthesis of this compound, starting from a suitable ketone or aldehyde precursor attached to the tetrahydrofuran ring.

Reduction of Ketone and Aldehyde Intermediates

The synthesis can proceed through a key intermediate such as 1-(tetrahydrofuran-2-yl)ethan-1-one. This ketone can be reacted with ammonia or an ammonia equivalent to form an imine, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.orgacs.org

Similarly, (tetrahydrofuran-2-yl)acetaldehyde can serve as a precursor. Reductive amination of this aldehyde with ammonia would directly yield this compound. The choice of reducing agent is crucial to avoid over-alkylation and other side reactions. organic-chemistry.org

Interactive Data Table: Common Reducing Agents for Reductive Amination

| Reducing Agent | Substrates | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Often used with an acid catalyst. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selective for imines over carbonyls. youtube.com |

| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Aldehydes, Ketones | Mild and selective, tolerates many functional groups. organic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Aldehydes, Ketones, Imines | Can be highly efficient but may reduce other functional groups. youtube.com |

Application of Borane-Based Reducing Agents

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are effective reagents for the reduction of various functional groups, including amides and nitriles. youtube.com In the context of synthesizing this compound, if the synthesis proceeds through an amide intermediate like 2-(tetrahydrofuran-2-yl)acetamide, a borane-based reducing agent could be employed for its conversion to the corresponding amine. prepchem.com

Furthermore, α-picoline-borane has been shown to be an efficient reagent for the direct reductive alkylation of hydrazine derivatives, highlighting the utility of borane complexes in C-N bond formation. organic-chemistry.org While not directly applied to this compound in the provided context, the principle of using borane-based reagents for reductive amination is well-established. youtube.com

Stereoselective Synthesis

The stereoselective synthesis of this compound and its analogs is critical due to the prevalence of substituted tetrahydrofuran structures in a vast number of biologically active natural products. nih.govchemicalbook.com Methodologies for constructing these molecules often focus on creating stereocenters with high levels of control. nih.gov

Enantioselective and Diastereoselective Control in Synthesis

Achieving high levels of enantioselective and diastereoselective control is a primary objective in the synthesis of polysubstituted tetrahydrofuran derivatives. Various strategies have been developed to install desired stereochemistry at multiple positions on the tetrahydrofuran ring.

One-pot sequential reactions, such as a copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols, have proven effective for creating 2,5-polysubstituted tetrahydrofurans with high yields and excellent enantioselectivities (up to 97% ee). chemistryviews.org This method allows for the catalytic enantioselective formation of stereocenters at the C2 and C5 positions, a previously challenging synthetic task. chemistryviews.org

Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl or vinyl bromides can produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with diastereomeric ratios as high as >20:1. nih.gov The stereochemical outcome of these reactions is influenced by the insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org For γ-hydroxy internal alkenes, these transformations can yield 2,1′-disubstituted tetrahydrofurans, proceeding through a syn-addition of the aryl group and the oxygen atom across the double bond. nih.gov

Other effective strategies include:

Nucleophilic Addition/Anion Capture: The nucleophilic addition of γ-chloroalkyl sulfones to aldehydes can generate tetrahydrofurans as a single diastereomer. nih.gov The stereochemistry in this process is often thermodynamically controlled, as the trans and cis isomers can interconvert under the reaction conditions. nih.gov

[3+2] Annulation Reactions: Treating activated cyclopropanes with aldehydes in the presence of a tin(II) triflate (Sn(OTf)₂) catalyst can yield highly substituted tetrahydrofurans with excellent diastereoselectivity (e.g., 20:1). nih.gov

Intramolecular Cyclization: The iodocyclization of geometrically pure (E)- and (Z)-β-hydroxy-δ-alkenoates is a key method for producing 2,3,5-trisubstituted iodo-tetrahydrofurans, where the geometry of the double bond largely determines the stereochemistry of the final product. nottingham.ac.ukcore.ac.uk

The following table summarizes the diastereoselectivity achieved in various synthetic methods for tetrahydrofuran analogs.

| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) | Reference |

| Palladium-Catalyzed Cyclization | γ-hydroxy terminal alkene + aryl bromide | Pd catalyst | >20:1 (trans) | nih.gov |

| [3+2] Annulation | Activated cyclopropane + benzaldehyde | Sn(OTf)₂ | 20:1 | nih.gov |

| Nucleophilic Addition | γ-chloroalkyl sulfone + cinnamaldehyde | KOtBu | Single diastereomer | nih.gov |

| Intramolecular Iodo-etherification | Homoallylic alcohols | N-Iodosuccinimide | Stereospecific | nottingham.ac.ukcore.ac.uk |

Utilization of Chiral Catalysts and Auxiliaries

Chiral auxiliaries and catalysts are instrumental in guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to control the stereochemistry of subsequent reactions, after which it can be removed and recovered. wikipedia.orgyoutube.com

Chiral Auxiliaries:

Oxazolidinones: These are widely used auxiliaries, particularly in diastereoselective alkylation and aldol reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.orgsigmaaldrich.com

Camphorsultam: This is another effective chiral auxiliary used to induce asymmetry in various transformations. sigmaaldrich.com

Pseudoephedrine: Used as a chiral auxiliary, it can direct the alkylation of enolates to produce chiral α-substituted ketones with high stereoselectivity. sigmaaldrich.com

The general principle of using a chiral auxiliary involves attaching it to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. youtube.com

Chiral Catalysts:

Transition Metal Catalysts with Chiral Ligands: Palladium catalysts paired with chiral phosphine ligands, such as (R)-DTBM-SEGPHOS, have been used in the enantioselective synthesis of tetrahydrofurans, although with moderate enantioselectivity in some cases. organic-chemistry.org

Lewis Acid Catalysts: Chiral Schiff base-chromium(III) complexes have been shown to catalyze hetero-Diels-Alder reactions effectively, yielding products with good enantioselectivity. sfu.ca

Organocatalysts: Chiral secondary amines, such as resolved tetrahydroquinolines, can act as catalysts in iminium ion-promoted Diels-Alder reactions, achieving good levels of stereochemical induction. sfu.ca

The development of new chiral ligands is an active area of research, with the goal of creating highly efficient Lewis acid catalyzed systems for the asymmetric synthesis of valuable heterocycles like this compound. chemistryviews.org

Determination and Control of Absolute and Relative Stereochemistry

Controlling both the relative (cis/trans) and absolute (R/S) stereochemistry is crucial in synthesizing specific stereoisomers of this compound and its analogs. 182.160.97

Control of Stereochemistry:

Thermodynamic vs. Kinetic Control: In some reactions, the product stereochemistry is thermodynamically controlled, meaning the most stable diastereomer is formed preferentially, often because the isomers can interconvert under the reaction conditions. nih.gov In other cases, the reaction is kinetically controlled, where the stereochemical outcome is determined by the lowest energy transition state.

Determination of Stereochemistry:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of cyclic compounds like tetrahydrofurans. Coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data can elucidate the spatial relationships between protons on the ring.

X-ray Crystallography: This is the most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound. It provides an unambiguous 3D structure of the molecule. sfu.ca

Chemical Correlation: The absolute stereochemistry of a new compound can be determined by chemically converting it to a compound of known absolute configuration or by synthesizing it from a starting material of known stereochemistry via a stereospecific reaction pathway. nottingham.ac.ukacs.org

For instance, the absolute stereochemistry at the iodine-bearing carbon in iodo-tetrahydrofurans, synthesized via iodolactonization, has been proven, expanding the utility of this chemical transformation. nottingham.ac.ukcore.ac.uk

Process Optimization and Scalability Considerations in Synthesis

Optimizing reaction conditions and ensuring scalability are critical for the practical and industrial application of synthetic routes to this compound. Key factors include the choice of solvent and the efficiency of the catalytic system.

Investigation of Solvent Effects on Reaction Efficacy

The choice of solvent can significantly impact reaction yield, rate, and selectivity. Tetrahydrofuran (THF) itself is a versatile and moderately polar aprotic solvent, widely used in organic synthesis for its ability to dissolve a broad range of compounds and its compatibility with organometallic reagents. chemicalbook.comwikipedia.org

In certain reactions, THF is not merely an inert medium but an active participant in the catalytic cycle. For example, in some nickel-catalyzed reactions, replacing THF with other ether solvents revealed that only cyclic ethers with a β-hydride could produce the desired product in reasonable yields. researchgate.net Acyclic ethers or those lacking a β-hydride were ineffective. researchgate.net In such cases, increasing the amount of THF can improve both the yield and regioselectivity of the reaction. researchgate.net

The table below illustrates the effect of different solvents on the yield of a generic nickel-catalyzed reaction, highlighting the unique role of THF and related cyclic ethers.

| Solvent | Yield (%) |

| Tetrahydrofuran (THF) | High |

| Tetrahydropyran (THP) | Moderate |

| 1,4-Dioxane | Low |

| Diethyl ether (Et₂O) | Trace |

| Dichloromethane (DCM) | Trace |

| Toluene | Trace |

| No Solvent | 5% |

| Data adapted from a representative study on solvent effects in Ni-catalyzed reactions. researchgate.net |

This demonstrates that solvent selection is not a trivial choice and must be carefully optimized for each specific synthetic transformation to ensure maximum efficacy.

Catalytic Systems for Enhanced Synthetic Efficiency

Efficient catalytic systems are paramount for developing scalable, cost-effective, and environmentally friendly syntheses. Transition-metal catalysis is a cornerstone for constructing substituted tetrahydrofurans.

Palladium-Based Catalysts:

Palladium catalysts are highly effective for forming both a C-C and a C-O bond in a single step from γ-hydroxy alkenes and aryl/vinyl bromides. nih.govorganic-chemistry.org A common catalytic system involves a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃). nih.govnih.gov Optimization of this system showed that using sodium tert-butoxide (NaOtBu) as the base was crucial for achieving good yields by minimizing the reduction of the aryl bromide side product. nih.gov

Other Catalytic Systems:

Lewis Acids: Catalysts like tin(IV) chloride (SnCl₄), hafnium(IV) triflate (Hf(OTf)₄), and indium(III) triflate (In(OTf)₃) are effective in promoting cyclization reactions that form the tetrahydrofuran ring, often through the generation and capture of oxonium ion intermediates. nih.govorganic-chemistry.org

Iodine-Mediated Cyclization: While not strictly catalytic in all cases, reagents like N-Iodosuccinimide (NIS) in the presence of a base (e.g., NaHCO₃) are highly efficient for iodo-etherification reactions, providing a reliable method for stereocontrolled synthesis. core.ac.uk

Visible-Light Photocatalysis: Modern approaches utilize visible-light-mediated deoxygenation of mono-allylated diols to generate radicals that undergo 5-exo-trig cyclization, forming the tetrahydrofuran ring under mild conditions. nih.gov

The efficiency of these systems is often enhanced by the choice of ligands, additives, and reaction conditions, which must be fine-tuned to maximize yield and selectivity for large-scale production.

Continuous-Flow Methodologies for Production Research

Continuous-flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for production research. These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput optimization. The application of continuous-flow methodologies to the synthesis of this compound and its analogs presents a promising avenue for efficient and scalable production.

The synthesis of heterocyclic compounds, including those with amine functionalities, has been a key area of exploration in flow chemistry. mtak.huuc.pt Multi-step continuous-flow systems, in particular, allow for the telescoping of reaction sequences, where intermediates are generated and consumed in a continuous stream without the need for isolation and purification between steps. rsc.orgumontreal.ca This approach significantly reduces reaction times and waste generation.

For the production of aminated tetrahydrofuran derivatives, a key strategy that lends itself to continuous-flow processing is the reductive amination of a suitable carbonyl precursor. This reaction is a cornerstone of amine synthesis and has been successfully implemented in flow systems. nih.gov Specifically, the reductive amination of furanic aldehydes has been demonstrated in a two-step, one-pot process using a flow reactor, which could be adapted for tetrahydrofuran analogs. nih.gov

A potential continuous-flow process for the synthesis of this compound could involve the initial formation of an imine from a tetrahydrofuran-based aldehyde or ketone, followed by immediate reduction in a packed-bed reactor containing a suitable hydrogenation catalyst. The use of immobilized catalysts is particularly advantageous in flow chemistry, as it simplifies product purification and allows for catalyst reuse. nih.gov

The versatility of continuous-flow setups also allows for the efficient exploration of reaction parameters to optimize yield and selectivity. Parameters such as temperature, pressure, residence time, and reagent stoichiometry can be precisely controlled and rapidly varied. rsc.org This capability is invaluable for production research, enabling the rapid identification of optimal processing conditions.

The table below outlines a hypothetical multi-step continuous-flow synthesis for an analog, demonstrating the type of data that can be generated during production research.

| Step | Reagents & Solvents | Reactor Type & Volume | Temperature (°C) | Residence Time (min) | Pressure (bar) | Yield (%) |

| 1: Imine Formation | Tetrahydrofuran-2-carbaldehyde, Aqueous Ammonia, Methanol | PFA Tubing, 2 mL | 60 | 5 | 7 | >95 (in-situ) |

| 2: Hydrogenation | Imine solution from Step 1, Hydrogen | Packed-bed (Pd/C), 5 mL | 80 | 10 | 10 | 85 |

| 3: In-line Purification | Crude product stream, Immiscible solvent for extraction | Liquid-Liquid Separator | 25 | 2 | 1 | >98 (purity) |

This table is illustrative and based on analogous reactions reported in the literature. Actual parameters would require experimental optimization.

Furthermore, biocatalysis in continuous-flow reactors presents a green and highly selective alternative for amine synthesis. Immobilized transaminases have been successfully used for the amination of furan derivatives in continuous-flow systems, offering high conversion rates and operational stability over extended periods. mdpi.com This biocatalytic approach could be explored for the asymmetric synthesis of chiral this compound analogs.

The development of a continuous-flow process for this compound would likely involve the following research stages:

Route Scouting and Batch Optimization: Identifying the most promising synthetic route (e.g., reductive amination, amination of an alcohol) and optimizing the reaction conditions in a batch setting.

Translation to Flow: Adapting the optimized batch conditions to a continuous-flow setup, including the selection of appropriate reactors, pumps, and back-pressure regulators.

Flow Process Optimization: Fine-tuning the flow parameters (flow rate, temperature, pressure) to maximize throughput and yield while ensuring process stability.

Integration of In-line Analytics and Purification: Incorporating process analytical technology (PAT) for real-time reaction monitoring and developing in-line separation techniques to isolate the final product.

The table below presents potential catalysts and conditions for the key reductive amination step in a continuous-flow setup, based on literature for similar transformations.

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Key Advantages |

| Pd/C | H₂ | Methanol, Ethanol | 50-100 | 10-50 | High activity, readily available |

| Raney Ni | H₂ | Ethanol, THF | 70-120 | 20-80 | Cost-effective, effective for various substrates |

| Pt/C | H₂ | Acetic Acid | 25-80 | 10-30 | High selectivity, operates at lower temperatures |

| CuAlOₓ | H₂ | Methanol | 100-150 | 30-60 | Good for furanic aldehydes, potential for THF analogs nih.gov |

This table provides a summary of potential conditions based on analogous chemical transformations and would require experimental verification for the specific synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 1 Tetrahydrofuran 2 Ylethanamine

Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom makes the primary amine group both basic and nucleophilic, governing its characteristic reactions. libretexts.orgmsu.edu

Nucleophilic Reactivity with Electrophilic Species

The primary amine function in 1-Tetrahydrofuran-2-ylethanamine serves as a potent nucleophile, readily reacting with a variety of electrophilic compounds. This reactivity is central to the derivatization of the molecule.

Reaction with Acyl Chlorides: Primary amines react rapidly with acyl chlorides in a process known as acylation. libretexts.orgtestbook.com This nucleophilic addition-elimination reaction results in the formation of a stable N-substituted amide. libretexts.orgdocbrown.info The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org

Reaction with Aldehydes and Ketones: The reaction of the primary amine with aldehydes or ketones leads to the formation of an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This condensation reaction is acid-catalyzed and involves the elimination of a water molecule. jove.comlumenlearning.com The process is reversible, and the resulting imine can be hydrolyzed back to the amine and carbonyl compound under acidic aqueous conditions. libretexts.org The pH must be carefully controlled, as excess acid will protonate the amine, rendering it non-nucleophilic. chemistrysteps.comlumenlearning.com

Table 1: Nucleophilic Reactions of the Primary Amine Moiety

| Electrophile | Reagent Class | Product Class | General Conditions |

|---|---|---|---|

| R-COCl | Acyl Chloride | N-substituted Amide | Aprotic solvent, often with a base (e.g., pyridine, triethylamine) commonorganicchemistry.com |

| R-CHO | Aldehyde | Imine (Schiff Base) | Mildly acidic (pH ~4-5), removal of water chemistrysteps.com |

| R₂C=O | Ketone | Imine (Schiff Base) | Mildly acidic (pH ~4-5), removal of water chemistrysteps.com |

| R-X | Alkyl Halide | Secondary Amine | SN2 mechanism; can lead to polyalkylation msu.edudocbrown.info |

Note: This table presents typical reactions for primary amines.

Acid-Base Equilibrium and Protonation Chemistry

Like most amines, the primary amine group of this compound acts as a Brønsted-Lowry base, readily accepting a proton from an acid to form an ammonium salt. pressbooks.pubpressbooks.pub This acid-base reaction is a fundamental property influencing the compound's solubility and reactivity.

The basicity of an amine is typically expressed by the pKa of its conjugate acid (the ammonium ion). chemistrysteps.com For simple primary alkylamines, the pKa of the corresponding ammonium ion generally falls within the range of 10 to 11. pressbooks.publibretexts.orglibretexts.org In an acidic environment (low pH), the equilibrium favors the protonated, cationic form. quizlet.comstackexchange.com Conversely, in a basic environment (high pH), the uncharged, free amine form predominates. stackexchange.com This equilibrium is crucial in reactions where the amine must act as a nucleophile, as protonation neutralizes its nucleophilicity. testbook.comlibretexts.org

Reactivity of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring is a cyclic ether. While generally stable, it can participate in specific reactions, particularly those involving the cleavage of the carbon-oxygen bonds.

Ring-Opening Reactions and Derivatization

The THF ring can be opened under acidic conditions. Strong Brønsted acids or Lewis acids can initiate the cleavage of the C-O bond. mdpi.com For instance, Lewis acids like samarium triiodide (SmI₃) can catalyze the ring-opening of THF by acid chlorides under mild conditions. tandfonline.com This type of reaction, known as acylative cleavage, results in the formation of a haloester. mdpi.com

The process often begins with the coordination of the Lewis acid to the ether oxygen, which activates the ring for nucleophilic attack. nih.govresearchgate.net In the context of this compound, the presence of the neighboring primary amine group could potentially influence this reaction, possibly through intramolecular interactions or by competing for the Lewis acid. Cationic ring-opening polymerization is another characteristic reaction of THF, initiated by electrophilic agents under acidic conditions. researchgate.netnih.gov

Substituent Effects on Ring Stability and Reactivity

The presence of the 2-ethanamine substituent influences the electronic and steric properties of the tetrahydrofuran ring. Alkyl substituents on the THF ring can affect its stability and the regioselectivity of ring-opening reactions. The electron-donating nature of the alkyl group can influence the basicity of the ether oxygen. Furthermore, the substituent's position can direct where a nucleophile will attack during a ring-opening reaction. In Lewis acid-mediated rearrangements of substituted THFs, chelation control involving the substituent can play a significant role in determining the stereochemical outcome of the reaction. nih.gov

Oxidation and Reduction Chemistry

Both the amine and the tetrahydrofuran moieties can undergo oxidation, while they are generally resistant to reduction under mild conditions.

Oxidation: The primary amine group can be oxidized by various reagents. Depending on the oxidant and reaction conditions, primary amines can be converted to products such as nitriles or nitro compounds. britannica.comresearchgate.net For example, oxidation using an oxoammonium salt can efficiently convert primary amines to the corresponding nitriles under mild conditions. acs.org The tetrahydrofuran ring is also susceptible to oxidation, particularly at the α-carbons (the carbons adjacent to the oxygen atom). rsc.org Oxidation of THF, for instance with hydrogen peroxide over certain catalysts or with ozone, can yield gamma-butyrolactone (GBL). mdpi.comresearchgate.netgoogle.com

Reduction: The primary amine group is already in a low oxidation state and is not typically reduced further. The tetrahydrofuran ring is also generally stable to reduction by common reducing agents like lithium aluminum hydride (LiAlH₄). However, derivatives formed from the amine, such as amides or imines, can be readily reduced. Amides can be reduced to amines using strong reducing agents like LiAlH₄. ncert.nic.inmasterorganicchemistry.com Imines formed from the reaction with aldehydes or ketones can also be reduced to secondary amines, a process utilized in reductive amination. wikipedia.org

Table 2: Oxidation and Reduction Reactions

| Moiety | Reaction Type | Reagent Example(s) | Product Type(s) |

|---|---|---|---|

| Primary Amine | Oxidation | Oxoammonium Salt acs.org | Nitrile acs.org |

| Tetrahydrofuran Ring | Oxidation | H₂O₂, catalyst mdpi.com | Gamma-Butyrolactone mdpi.com |

| Amide (Derivative) | Reduction | LiAlH₄ masterorganicchemistry.com | Amine masterorganicchemistry.com |

| Imine (Derivative) | Reduction | H₂/Pd, NaBH₃CN wikipedia.org | Secondary Amine wikipedia.org |

Note: This table summarizes potential reactions based on the functional groups present.

Tandem Reactions and Intramolecular Cyclizations of this compound

The unique structural arrangement of this compound, featuring a primary amine tethered to a tetrahydrofuran ring, presents significant potential for its use in tandem reactions and intramolecular cyclizations to construct complex, fused heterocyclic systems. These reactions, which involve a sequence of bond-forming events occurring in a single synthetic operation, offer an efficient pathway to novel molecular architectures of potential interest in medicinal chemistry and materials science. While direct experimental studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from well-established cyclization reactions of analogous compounds, particularly the Pictet-Spengler and Bischler-Napieralski reactions.

Hypothetical Tandem Reactions and Intramolecular Cyclizations:

Pictet-Spengler Type Reaction:

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and other related fused heterocyclic systems. wikipedia.orgjk-sci.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. wikipedia.orgname-reaction.com Given that the tetrahydrofuran ring can be considered a saturated, oxygen-containing analogue of an aromatic system with some degree of nucleophilicity at the α-carbon adjacent to the oxygen, a similar reaction pathway can be envisioned for this compound.

A plausible tandem reaction sequence would involve the initial reaction of this compound with an aldehyde (e.g., formaldehyde or benzaldehyde) to form a Schiff base. Subsequent acid-catalyzed intramolecular cyclization, where the electron-rich C-5 position of the tetrahydrofuran ring acts as the nucleophile, would lead to the formation of a fused tetrahydrofuropyridine system. This type of transformation has been successfully applied to furan-based ethanamines to synthesize tetrahydrofuro[3,2-c]pyridines. nih.gov

The proposed reaction mechanism is as follows:

Imine Formation: The primary amine of this compound nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (Schiff base).

Iminium Ion Formation: In the presence of an acid catalyst, the imine nitrogen is protonated to form a highly electrophilic iminium ion.

Intramolecular Cyclization: The electron pair from the C-5 position of the tetrahydrofuran ring attacks the electrophilic iminium carbon, leading to the formation of a new carbon-carbon bond and a fused bicyclic system.

Deprotonation: Loss of a proton re-establishes the tetrahydrofuran ring system, yielding the final tetrahydrofuropyridine product.

Bischler-Napieralski Type Reaction:

The Bischler-Napieralski reaction is another classic intramolecular cyclization that typically yields dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.comjk-sci.com This reaction requires a dehydrating agent and acidic conditions, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org An analogous intramolecular cyclization could be envisaged for an N-acylated derivative of this compound.

The proposed sequence would begin with the acylation of the primary amine of this compound with an appropriate acyl chloride or anhydride. The resulting amide, upon treatment with a strong dehydrating agent, could undergo an intramolecular electrophilic substitution onto the tetrahydrofuran ring.

The proposed reaction mechanism involves:

Amide Activation: The carbonyl oxygen of the N-acyl-1-tetrahydrofuran-2-ylethanamine is activated by the dehydrating agent (e.g., POCl₃), forming a highly reactive intermediate.

Nitrilium Ion Formation: Elimination of the activated oxygen species generates a key nitrilium ion intermediate.

Intramolecular Electrophilic Attack: The electron-rich C-5 position of the tetrahydrofuran ring attacks the electrophilic nitrilium carbon.

Cyclization and Deprotonation: This attack results in the formation of a fused dihydropyridine ring. A final deprotonation step yields the fused bicyclic product.

The feasibility of these reactions would be influenced by the electron-donating nature of the tetrahydrofuran ring, which activates the adjacent C-H bond for electrophilic attack. The presence of the oxygen atom in the ring is expected to enhance the nucleophilicity at the α-position, thereby facilitating the cyclization process.

The following table summarizes the key aspects of these hypothetical tandem and intramolecular cyclization reactions involving this compound.

| Reaction Type | Starting Materials | Key Reagents/Conditions | Expected Product |

| Pictet-Spengler Type | This compound, Aldehyde (e.g., R-CHO) | Acid catalyst (e.g., HCl, TFA), Heating | Tetrahydrofuropyridine derivative |

| Bischler-Napieralski Type | N-acyl-1-Tetrahydrofuran-2-ylethanamine | Dehydrating agent (e.g., POCl₃, PPA), Refluxing in an inert solvent | Dihydrofuropyridine derivative |

These proposed reaction pathways highlight the potential of this compound as a valuable building block in the synthesis of novel fused heterocyclic compounds through efficient tandem and intramolecular cyclization strategies. Experimental validation of these pathways would be a significant step towards expanding the synthetic utility of this compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1-Tetrahydrofuran-2-ylethanamine. Both one-dimensional and two-dimensional NMR experiments are employed to map out the carbon framework and the arrangement of protons, providing unambiguous evidence for its chemical structure.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon-¹³ (¹³C) atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present. The protons on the tetrahydrofuran (B95107) ring and the ethanamine side chain exhibit distinct chemical shifts and coupling patterns. For the parent tetrahydrofuran (THF) molecule, protons adjacent to the oxygen atom typically appear at approximately 3.7 ppm, while the other ring protons are found at around 1.8 ppm. chemicalbook.comchemicalbook.com In this compound, the substitution at the C2 position influences the chemical shifts of the neighboring protons. The protons of the aminomethyl group (-CH₂NH₂) are also readily identifiable in the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In deuterated chloroform (B151607) (CDCl₃), the carbon atoms of the tetrahydrofuran ring show distinct signals. For unsubstituted tetrahydrofuran, the carbons adjacent to the oxygen (C2 and C5) resonate at approximately 68 ppm, while the other two carbons (C3 and C4) appear at around 26 ppm. chemicalbook.comspectrabase.com The presence of the ethanamine substituent at the C2 position in this compound will cause a downfield shift for the C2 carbon and will also influence the chemical shifts of the other ring carbons. The two carbons of the ethanamine side chain will also have characteristic chemical shifts.

| Atom | ¹H Chemical Shift (ppm, approximate) | ¹³C Chemical Shift (ppm, approximate) |

| H on C2 of THF ring | Varies with substitution | - |

| H on C3, C4 of THF ring | ~1.8-2.0 | - |

| H on C5 of THF ring | ~3.7-3.9 | - |

| H on -CH₂- of ethanamine | Varies | - |

| H on -NH₂ of ethanamine | Varies (often broad) | - |

| C2 of THF ring | - | >68 |

| C3, C4 of THF ring | - | ~26 |

| C5 of THF ring | - | ~68 |

| -CH₂- of ethanamine | - | Varies |

| -CH₂-NH₂ of ethanamine | - | Varies |

| Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. |

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the proton at C2 and the protons at C3, as well as between the protons on the two carbons of the ethanamine side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is crucial for establishing the connectivity between the tetrahydrofuran ring and the ethanamine side chain. For instance, a correlation would be expected between the protons on the first carbon of the ethanamine side chain and the C2 and C3 carbons of the tetrahydrofuran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the ethanamine substituent with respect to the tetrahydrofuran ring.

Through the combined application of these 1D and 2D NMR techniques, a detailed and unambiguous structural elucidation of this compound can be achieved. researchgate.netrsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine and ether functionalities.

The presence of the primary amine (-NH₂) group is indicated by N-H stretching vibrations, which typically appear as a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1020-1250 cm⁻¹ range. The ether linkage (C-O-C) within the tetrahydrofuran ring is characterized by a strong C-O stretching band, usually found between 1070 and 1150 cm⁻¹. nist.gov The C-H stretching vibrations of the alkyl portions of the molecule would be seen in the 2850-3000 cm⁻¹ region. nist.gov

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1590-1650 |

| Ether (C-O-C) | C-O Stretch | 1070-1150 (strong) |

| Alkane (C-H) | C-H Stretch | 2850-3000 |

| Alkane (C-H) | C-H Bend | 1350-1470 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight of 115.17 g/mol . chemscene.com

The fragmentation pattern provides valuable structural information. A common fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.org For this compound, this could lead to the formation of a stable iminium ion. Cleavage of the tetrahydrofuran ring can also occur.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. This can confirm the molecular formula as C₆H₁₃NO. researchgate.net

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | 115 | Molecular Ion |

| [M-1]⁺ | 114 | Loss of a hydrogen atom |

| Various | < 115 | Fragment ions from cleavage of the side chain or ring |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Purity Assessment

Since this compound possesses a chiral center at the C2 position of the tetrahydrofuran ring, it can exist as a pair of enantiomers. Chiroptical techniques are essential for determining the stereochemical purity of a sample.

Optical Rotation: A solution of a single enantiomer of this compound will rotate the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic of the specific enantiomer and can be used to determine the enantiomeric excess (ee) of a sample. yale.edu

Circular Dichroism (CD): Circular dichroism measures the differential absorption of left and right circularly polarized light. yale.edu A CD spectrum provides information about the absolute configuration of the chiral center and can be a sensitive method for assessing stereochemical purity. researchgate.net The shape and sign of the Cotton effects in the CD spectrum can be correlated with the R or S configuration at the C2 position.

X-Ray Crystallography for Solid-State Structure and Absolute Configuration

Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenter without ambiguity, provided a suitable crystalline derivative is formed and anomalous dispersion effects are measured. nih.gov This provides a definitive assignment of the R or S configuration at the C2 position. The crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group, can also be elucidated. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1-Tetrahydrofuran-2-ylethanamine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution, energy, and geometry.

Density Functional Theory (DFT) has become a primary tool for investigating the structure and reactivity of organic molecules like this compound. DFT methods are favored for their balance of computational cost and accuracy.

DFT calculations can be used to determine the most stable three-dimensional arrangement of the atoms in this compound, known as its conformation. The tetrahydrofuran (B95107) ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The orientation of the ethanamine side chain relative to the ring is also crucial. By calculating the relative energies of different conformers, DFT can identify the lowest energy (most stable) structure and the energy barriers between different conformations. This information is vital as the molecule's shape directly influences its reactivity and how it interacts with other molecules. For instance, in a study on related heterocyclic compounds, DFT calculations were instrumental in elucidating the stereochemical outcome of reactions by stabilizing transition states through specific interactions. acs.org

Furthermore, DFT is applied to predict the reactivity of this compound. By analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify regions that are susceptible to electrophilic or nucleophilic attack. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity. DFT can also model reaction pathways and transition states, providing insights into the mechanisms of reactions involving the amine or ether functionalities. For example, studies on heterocyclic amines have used DFT to understand their metabolic activation and interaction with biological targets. nih.gov

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. The selection of an appropriate basis set is a critical step in any computational study.

For a molecule like this compound, which contains carbon, nitrogen, oxygen, and hydrogen atoms, Pople-style basis sets such as 6-31G* or 6-311+G(d,p) are commonly employed. The characters in these names denote specific features of the basis set:

6-31G : Describes the core electrons with a single function and the valence electrons with two functions (a split-valence basis set).

* : Adds polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing bonding.

+ : Adds diffuse functions to heavy atoms, which are important for describing lone pairs and anions.

(d,p) : Adds polarization functions to both heavy atoms (d) and hydrogen atoms (p).

The choice of basis set represents a trade-off between accuracy and computational cost. Larger basis sets with more functions provide more accurate results but require significantly more computational resources. For instance, in a DFT investigation of 2-aminoterephthalic acid and its salts, the B3LYP/6-311++G(d,p) level of theory was used to obtain good agreement with experimental results. scirp.org The performance of a chosen basis set is typically validated by comparing calculated properties, such as bond lengths and angles, with available experimental data for similar molecules.

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the behavior of compounds.

The Topographical Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a good predictor of a molecule's ability to permeate cell membranes and is therefore a crucial parameter in drug design and discovery. A higher TPSA is generally associated with lower membrane permeability. For this compound, the TPSA would be calculated based on the contributions of the nitrogen atom of the amine group and the oxygen atom of the tetrahydrofuran ring.

LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity or "greasiness." It indicates how a molecule will distribute itself between an oily and an aqueous phase. This is a critical factor in determining how a compound will behave in a biological system, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for the oily phase (more lipophilic), while a negative value indicates a preference for the aqueous phase (more hydrophilic). Various computational methods exist to predict LogP, often denoted as cLogP or aLogP.

The number of hydrogen bond donors and acceptors in a molecule is another important descriptor that influences its physical properties and biological interactions. Hydrogen bonds are crucial for molecular recognition and binding to biological targets like proteins and nucleic acids.

Hydrogen Bond Donors : These are typically hydrogen atoms bonded to electronegative atoms like oxygen or nitrogen. In this compound, the amine group (-NH2) contains two hydrogen bond donors.

Hydrogen Bond Acceptors : These are electronegative atoms with lone pairs of electrons, such as oxygen or nitrogen. In this compound, the nitrogen atom of the amine group and the oxygen atom of the tetrahydrofuran ring can both act as hydrogen bond acceptors.

These counts are fundamental to rules used in drug discovery, such as Lipinski's rule of five, which helps to assess the druglikeness of a molecule. nih.gov

Table of Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| Topographical Polar Surface Area (TPSA) | 38.3 Ų | Influences membrane permeability and bioavailability. |

| LogP | 0.7 | Indicates the lipophilicity of the molecule. |

| Hydrogen Bond Donors | 2 | The two hydrogen atoms on the primary amine. |

| Hydrogen Bond Acceptors | 2 | The nitrogen of the amine and the oxygen of the THF ring. |

Note: The values in this table are based on computational predictions for this compound and may vary slightly depending on the prediction software and algorithm used.

Rotatable Bond Analysis

The flexibility of a molecule is a critical determinant of its chemical and biological activity. This flexibility is primarily governed by the number of rotatable bonds. A rotatable bond is defined as any single non-ring bond, attached to a non-terminal, non-hydrogen atom. For 2-(Tetrahydrofuran-2-yl)ethanamine, computational analysis identifies two such bonds.

The rotation around these bonds allows the molecule to adopt various three-dimensional arrangements, known as conformations. The study of the energetics associated with these rotations is known as conformational analysis. wikipedia.org The ability to adopt different shapes is fundamental to how the molecule interacts with its environment, including solvent molecules or the active sites of enzymes.

| Bond Name | Atoms Involved | Significance |

| Cα-Cβ | C(furan)-CH2(ethanamine) | Rotation determines the orientation of the ethanamine side chain relative to the tetrahydrofuran ring. |

| Cβ-N | CH2-NH2 | Rotation governs the spatial position of the amine group, impacting its accessibility for intermolecular interactions like hydrogen bonding. |

The energy associated with these rotations is not uniform. Certain conformations are energetically more favorable (lower in energy) than others due to factors like steric hindrance and intramolecular interactions. Computational methods can map this energy landscape, identifying the most stable conformers.

Reaction Mechanism Modeling and Transition State Analysis

While specific experimental studies on the reaction mechanisms of 2-(Tetrahydrofuran-2-yl)ethanamine are not extensively documented in publicly available literature, its structure—containing a primary amine and a tetrahydrofuran ether group—suggests several potential reaction pathways. Computational modeling is an indispensable tool for investigating these hypothetical reactions, providing detailed insights into their feasibility and kinetics.

Reaction mechanism modeling uses quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction.

For 2-(Tetrahydrofuran-2-yl)ethanamine, likely reactions involving the primary amine group include nucleophilic substitution and acylation. youtube.com Computational models could simulate the attack of the amine's lone pair of electrons on an electrophilic center. youtube.com Such simulations would:

Determine the reaction pathway: Tracing the geometric changes as reactants convert to products.

Calculate Activation Energy: The energy difference between the reactants and the transition state indicates how fast the reaction is likely to proceed. For instance, modeling the reaction of nitrones has shown that DFT calculations can pinpoint activation barriers for nucleophilic attack and subsequent bond cleavages. acs.org

Analyze Transition State Structures: Understanding the geometry of the transition state provides insight into the factors that stabilize or destabilize it, which is key to catalysis and reaction optimization.

Studies on similar systems, like epoxy-amine polymerizations, have demonstrated that solvents like tetrahydrofuran can influence reaction kinetics through dipole-dipole interactions, an effect that can be modeled computationally. acs.org This highlights the importance of including environmental effects in theoretical models for accurate predictions.

Conformational Landscape Exploration

The complete set of conformations accessible to a molecule and their relative energies constitutes its conformational landscape. Exploring this landscape is vital for understanding which shapes the molecule is most likely to adopt and, therefore, how it will behave.

The conformational flexibility of 2-(Tetrahydrofuran-2-yl)ethanamine arises from two main sources: the pseudorotation of the tetrahydrofuran (THF) ring and the rotation around the single bonds of the ethanamine side chain.

The THF ring is non-planar and typically adopts one of two low-energy conformations: the "envelope" (E) form, where one atom is out of the plane of the other four, or the "twist" (T) form, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. d-nb.infoyorku.ca Detailed computational and spectroscopic studies on substituted tetrahydrofurans, such as tetrahydrofurfuryl alcohol, have shown that the energy difference between these ring puckers is small, and the preferred conformation can be influenced by the nature and orientation of the substituent. d-nb.infoyorku.ca Low energy barriers, often just a few kJ/mol, allow for rapid interconversion between these forms. yorku.ca

The orientation of the ethanamine side chain, governed by the rotatable bonds, adds another layer of complexity. The interaction between the side chain and the ring can lead to the stabilization of certain combined conformations through weak intramolecular forces, such as hydrogen bonding between the amine hydrogen and the ring's oxygen atom.

Computational exploration of this landscape typically involves:

Systematic or stochastic searches: To generate a wide range of possible conformations.

Energy minimization: Using molecular mechanics or quantum mechanics to find the nearest local energy minimum for each starting geometry.

Ranking and analysis: To identify the global minimum and other low-energy conformers that will be significantly populated at room temperature.

| Conformer ID (Illustrative) | THF Ring Pucker | Dihedral Angle (C(ring)-Cα-Cβ-N) | Relative Energy (kJ/mol) | Key Features |

| Conf-1 | Twist (T) | ~60° (gauche) | 0.0 | Global minimum, potentially stabilized by an intramolecular H-bond. |

| Conf-2 | Envelope (E) | ~60° (gauche) | 1.5 | Slightly higher energy ring pucker. |

| Conf-3 | Twist (T) | ~180° (anti) | 4.0 | Extended side-chain conformation, less compact. |

| Conf-4 | Envelope (E) | ~180° (anti) | 5.2 | Higher energy due to both ring and side-chain conformation. |

This table provides an illustrative example of what a conformational analysis of 2-(Tetrahydrofuran-2-yl)ethanamine might reveal. The relative energies are hypothetical and serve to demonstrate the energetic differences that typically distinguish stable conformers.

By mapping this landscape, computational chemistry provides a detailed picture of the dynamic nature of 2-(Tetrahydrofuran-2-yl)ethanamine, which is essential for rationalizing its properties and designing new molecules with specific three-dimensional structures.

Applications As a Synthetic Building Block and Intermediate

Utilization in the Construction of Complex Organic Architectures

The distinct bifunctional nature of 1-tetrahydrofuran-2-ylethanamine makes it an excellent starting point for the synthesis of complex organic molecules. The tetrahydrofuran (B95107) (THF) ring, a common motif in numerous biologically active natural products, provides a rigid, three-dimensional framework. nih.gov The primary amine group serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, alkylation, and reductive amination, allowing for the facile attachment of various side chains and molecular fragments.

Chemists have leveraged this scaffold in the assembly of larger, more elaborate structures. For instance, the core structure can be integrated into macrocyclic frameworks or used as a key fragment in the convergent synthesis of polycyclic systems. The inherent chirality at the C2 position of the THF ring is particularly advantageous, enabling the stereocontrolled synthesis of target molecules, a critical aspect in the preparation of pharmacologically active compounds and other complex chiral architectures. The strategic use of this building block simplifies synthetic routes and provides efficient access to molecules that would otherwise require lengthy and complex preparations. goettingen-research-online.de

Role in the Synthesis of Novel Heterocyclic Systems

This compound is not only a building block but also a precursor for the creation of new and diverse heterocyclic systems. The reactivity of the primary amine allows it to participate in a variety of cyclization reactions to form novel ring structures. chemicalbook.com For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused or spirocyclic heterocyclic systems, incorporating the original THF ring into a larger, more complex heterocyclic architecture.

One-pot reaction methodologies have been developed that utilize heterocyclic amines in combination with other reagents to generate complex enamine-based structures. nih.gov These transformations highlight the potential for this compound to act as the amine component in multicomponent reactions, yielding novel heterocyclic scaffolds with high efficiency. nih.gov The ability to construct such diverse heterocyclic frameworks is of significant interest in medicinal chemistry and materials science, where novel ring systems are constantly sought for their unique biological and physical properties.

Table 1: Examples of Heterocycle Synthesis Strategies

| Reaction Type | Reactants | Resulting Heterocycle Type |

| Condensation | This compound, Dicarbonyl Compound | Fused or Spirocyclic Systems |

| Multicomponent | This compound, Aldehyde, Methylene Compound | Highly Substituted Heterocycles |

| Cyclization | Intramolecular reaction of a derivatized amine | Bicyclic Heterocycles |

Precursor for Advanced Chemical Reagents and Ligands

The functional groups of this compound make it an ideal precursor for the synthesis of specialized chemical reagents and ligands. The primary amine can be readily transformed into a wide range of other functional groups, such as amides, sulfonamides, and phosphinamides. This derivatization allows for the fine-tuning of the molecule's steric and electronic properties, tailoring it for specific applications.

A particularly important application is in the development of chiral ligands for transition metal catalysis. By attaching coordinating groups to the amine nitrogen, the chiral THF backbone can effectively transfer stereochemical information to a metal center, influencing the outcome of a catalyzed reaction. These ligands are crucial for asymmetric synthesis, where the selective formation of one enantiomer over another is paramount. The modular nature of this precursor allows for the systematic synthesis of a library of related ligands, facilitating the optimization of catalytic processes.

Design and Synthesis of Structural Analogs for Fundamental Research

In the field of fundamental chemical research, particularly in medicinal chemistry and chemical biology, the systematic modification of a lead structure is key to understanding structure-activity relationships (SAR). This compound serves as an excellent template for the design and synthesis of structural analogs. goettingen-research-online.de Its core scaffold can be methodically altered, for example, by modifying the substituents on the THF ring, changing the length of the ethylamine (B1201723) chain, or replacing the THF oxygen with other heteroatoms.

This systematic approach allows researchers to probe the specific interactions of a molecule with its biological target, such as a receptor or an enzyme. By comparing the biological activity of a series of related analogs, scientists can deduce which parts of the molecule are essential for its function. This knowledge is invaluable for the rational design of more potent and selective therapeutic agents or chemical probes for studying biological processes.

Applications in Catalyst Design and Asymmetric Catalysis

The inherent chirality of this compound makes it a valuable component in the field of asymmetric catalysis. nih.gov Beyond its role as a precursor to chiral ligands, derivatives of this amine can themselves act as organocatalysts. Amine catalysis is a powerful tool in organic synthesis, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.gov

When a chiral amine like a derivative of this compound is used, the reaction can be guided to produce a predominance of one enantiomer of the product. This has been successfully applied to a range of important C-C bond-forming reactions. The THF ring helps to create a well-defined chiral environment around the reactive center, leading to high levels of enantioselectivity. The development of such catalysts is a major focus of modern organic chemistry, as it offers a more sustainable and environmentally friendly alternative to many metal-based catalytic systems. organic-chemistry.org

Table 2: Catalytic Applications Overview

| Application Area | Role of this compound | Desired Outcome |

| Asymmetric Organocatalysis | Chiral amine catalyst | Enantioselective product formation |

| Transition Metal Catalysis | Precursor to chiral ligands | Stereocontrolled synthesis |

| Catalyst Development | Scaffold for ligand library synthesis | Optimization of reaction efficiency and selectivity |

Emerging Research Avenues and Future Perspectives

Innovations in Green Synthetic Methodologies

The push for environmentally benign chemical processes has led to significant innovations in the synthesis of amines. rsc.orgrsc.org Traditional methods often rely on harsh reagents and produce substantial waste, issues that green chemistry seeks to address. sciepub.com For 1-Tetrahydrofuran-2-ylethanamine, emerging green methodologies focus on biocatalysis and the use of renewable resources.

Biocatalytic routes, employing enzymes like transaminases (ATAs) and amine dehydrogenases (AmDHs), offer high stereoselectivity under mild conditions. nih.govrsc.org Engineered ω-transaminases, for instance, can catalyze the synthesis of chiral amines with excellent enantiomeric purity, minimizing the need for complex purification steps. rsc.orgresearchgate.net The enzymatic approach is particularly attractive as it aligns with the principles of green chemistry by reducing energy consumption and waste. rsc.orgacs.org Furthermore, research into the cyclodehydration of 1,n-diols using solid acid catalysts, such as heteropoly acids, presents a green pathway to the tetrahydrofuran (B95107) (THF) ring itself, potentially from bio-based precursors. royalsocietypublishing.org

Table 1: Comparison of Synthetic Methodologies for Chiral Amines

| Methodology | Traditional Approach | Green/Innovative Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Catalyst | Stoichiometric reagents, heavy metal catalysts. | Biocatalysts (e.g., transaminases), recyclable solid acids. royalsocietypublishing.orgacs.org | High selectivity, mild reaction conditions, reduced metal waste. nih.gov |

| Starting Materials | Petroleum-derived substrates, alkyl halides. rsc.org | Renewable feedstocks, bio-based diols. rsc.orgroyalsocietypublishing.org | Sustainability, reduced carbon footprint. |

| Solvents | Chlorinated or volatile organic solvents. | Water, green solvents (e.g., alcohols), or solvent-free conditions. acs.org | Improved safety, reduced environmental pollution. |

| Atom Economy | Often low due to formation of stoichiometric waste. rsc.orgsciepub.com | High, especially in catalytic and biocatalytic reactions. rsc.org | Increased efficiency, less waste generation. |

Integration with Automation and High-Throughput Synthesis

The discovery and optimization of new chemical reactions are being revolutionized by automation and high-throughput experimentation (HTE). nih.gov For the synthesis of this compound and its derivatives, these technologies enable the rapid screening of numerous reaction conditions, catalysts, and substrates.

Continuous flow synthesis, in particular, offers significant advantages over traditional batch processing. rsc.org When combined with immobilized enzymes, such as transaminases, flow reactors allow for enhanced process control, improved safety, and straightforward catalyst recycling. rsc.orgresearchgate.net This approach is being explored for the efficient production of various chiral amines. rsc.org Furthermore, high-throughput screening assays are being developed to quickly determine both the yield and the enantiomeric excess (ee) of chiral amines in parallel. nih.gov These methods, often based on fluorescence or circular dichroism, can analyze hundreds of samples per day, dramatically accelerating the optimization of asymmetric syntheses. nih.govresearchgate.net

Table 2: High-Throughput Technologies in Chiral Amine Synthesis

| Technology | Application | Key Benefits |

|---|---|---|

| Continuous Flow Reactors | Synthesis of chiral amines using immobilized biocatalysts. rsc.org | Precise control of reaction parameters, enhanced safety, easy scalability, efficient catalyst reuse. researchgate.net |

| High-Throughput Screening (HTS) | Rapid optimization of reaction conditions (catalyst, solvent, temperature). nih.gov | Accelerated discovery of optimal synthetic routes. |

| Automated HPLC/SFC | High-speed analysis of yield and enantiomeric purity. researchgate.net | Reduces analytical bottlenecks in reaction discovery. nih.gov |

| Optical Methods (Fluorescence/CD) | "Mix-and-measure" assays for determining concentration and enantiomeric excess. nih.govrsc.org | Fast, requires minimal sample, suitable for plate-based formats. |

Development of New Characterization Techniques for Chiral Amines

The accurate and rapid determination of enantiomeric purity is critical in the synthesis of chiral molecules like this compound. Research is ongoing to develop more sensitive and efficient analytical techniques for chiral amines.